molecular formula C8H9Cl3N2O2 B2888196 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride CAS No. 2243503-30-0

2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride

Cat. No. B2888196
CAS RN: 2243503-30-0
M. Wt: 271.52
InChI Key: MHHOVPSKSCPTFJ-UHFFFAOYSA-N
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Description

“2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2O2 . It is a derivative of alanine .


Synthesis Analysis

The synthesis of 4-amino-2,6-dichloropyridine, a related compound, has been reported . The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8Cl2N2O2.ClH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;/h2-3,5H,1,11H2,(H,13,14);1H . This indicates that the compound contains two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one hydrogen atom attached to a chloride ion .

Scientific Research Applications

Synthesis of Amino Acids

Research has shown that various α-amino acids can be prepared from α-substituted cyanoacetic esters, demonstrating the versatility of these compounds in synthesizing essential biological molecules. For instance, Gagnon and Boivin (1950) detailed the preparation of nine α-amino acids from α-substituted cyanoacetic esters, highlighting the compound's role in synthesizing essential biological molecules (Gagnon & Boivin, 1950).

Potential Anticancer Agents

Another study explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents, demonstrating the compound's utility in developing new therapeutic molecules. Temple et al. (1983) investigated these compounds for their effects on the proliferation and survival of cancer cells, revealing their potential in cancer treatment (Temple et al., 1983).

Antibacterial Agents

In the realm of antibacterial research, the synthesis and activity of pyridonecarboxylic acids as antibacterial agents have been examined. Egawa et al. (1984) synthesized compounds with significant antibacterial activity, showing the compound's application in developing new antibiotics (Egawa et al., 1984).

Enzyme Inhibitors

The compound has also been used in the synthesis of enzyme inhibitors, such as IκB kinase-β inhibitors. Latli et al. (2016) described the efficient preparations of a potent IκB kinase-β inhibitor labeled with carbon-14 and deuterium, illustrating the compound's application in biochemical research and drug development (Latli et al., 2016).

Fluorescence Derivatization

Moreover, the compound's derivatives have been used in fluorescence derivatization of amino acids for biological assays. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids to evaluate its applicability as a fluorescent derivatizing reagent, showcasing the compound's utility in enhancing biological and chemical analyses (Frade et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2.ClH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;/h2-3,5H,1,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHOVPSKSCPTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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